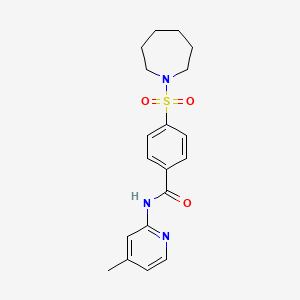

4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as AZD8797 and belongs to the class of sulfonamide compounds. AZD8797 has been extensively studied for its potential therapeutic applications in various medical conditions.

Applications De Recherche Scientifique

Photoresponsive Molecularly Imprinted Hydrogels

Research on azobenzene-containing functional monomers, such as 4-[(4-methacryloyloxy)phenylazo] benzenesulfonic acid (MAPASA), has led to the development of photoresponsive molecularly imprinted hydrogel materials that function in biocompatible aqueous media. These hydrogels exhibit potential for the photoregulated release and uptake of pharmaceuticals, indicating a promising avenue for controlled drug delivery systems (Gong, Wong, & Lam, 2008).

Rh(III)-Catalyzed C-H Activation/Cycloaddition

A study by Cui, Zhang, and Wu (2013) on Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes presents a method for the synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This process, which features mild conditions and high efficiency, underscores the potential for synthesizing biologically relevant heterocycles, suggesting applications in medicinal chemistry (Cui, Zhang, & Wu, 2013).

Azepanium Ionic Liquids

The synthesis of a new family of room-temperature azepanium ionic liquids from azepane offers insights into green chemistry applications. These ionic liquids have potential uses in various industries, including as solvents and electrolytes, due to their wide electrochemical windows and environmental friendliness (Belhocine et al., 2011).

Pharmacokinetics and Anti-fibrosis Potential

A novel ALK5 inhibitor, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, has been explored for its pharmacokinetics, tissue distribution, and potential as an anti-fibrosis drug. The study suggests its effectiveness in treating renal and hepatic fibrosis, as well as its potential for anti-metastatic effects in breast cancer models (Kim et al., 2008).

Synthesis of Bioactive Heterocycles

The aza-Claisen rearrangement of specific benzothiopyran derivatives has facilitated the synthesis of bioactive heterocycles, showing promise in drug development for treating various conditions. This method highlights the importance of innovative synthetic pathways in discovering new pharmacologically active compounds (Majumdar & Samanta, 2004).

Propriétés

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-15-10-11-20-18(14-15)21-19(23)16-6-8-17(9-7-16)26(24,25)22-12-4-2-3-5-13-22/h6-11,14H,2-5,12-13H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFYMXBXXYJYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)

![6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2524585.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)

![3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2524592.png)

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)

![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)

![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)